4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde
Overview
Description
4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde is a chemical compound with the molecular formula C6H6N2OS. It is a derivative of thiazole aldehyde . The compound is part of a class of molecules that are structurally subunits of numerous compounds valuable in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo-thiazoles involves the annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring . The synthesis of such compounds is of special interest for many academic and industrial research laboratories around the world aiming to obtain potent molecules with higher specificity and lower toxicity .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring fused with a thiazole ring . The pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles .Safety and Hazards
Future Directions
The future directions of research on 4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde could involve further exploration of its potential as a CDK2 inhibitor . Additionally, the development of new antitumor agents based on thiazines and thiazoles is becoming of special interest . Therefore, the synthesis and study of such compounds could be a promising area of future research.
Properties
IUPAC Name |
4,6-dihydropyrazolo[1,5-c][1,3]thiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-2-5-1-6-3-10-4-8(6)7-5/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCSOYIOCUGVPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NN2CS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620474 | |
Record name | 4H,6H-Pyrazolo[1,5-c][1,3]thiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-68-1 | |
Record name | 4H,6H-Pyrazolo[1,5-c][1,3]thiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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